molecular formula C14H14ClN5 B11844162 Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride CAS No. 1150-41-0

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride

Cat. No.: B11844162
CAS No.: 1150-41-0
M. Wt: 287.75 g/mol
InChI Key: OSIPRQQLLSQBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride is a heterocyclic organic compound featuring a fused quinazoline core substituted with a guanidino group at position 3 and a methyl group at position 1, with a hydrochloride counterion. The methyl group at position 1 may influence metabolic stability and lipophilicity, critical for drug bioavailability .

Properties

CAS No.

1150-41-0

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

2-(1-methylbenzo[f]quinazolin-3-yl)guanidine;hydrochloride

InChI

InChI=1S/C14H13N5.ClH/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16;/h2-7H,1H3,(H4,15,16,17,18,19);1H

InChI Key

OSIPRQQLLSQBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride typically involves the reaction of 1-methylbenzo(f)quinazoline with guanidine hydrochloride. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Substitution Reactions at the Guanidino Group

The 3-guanidino moiety (–NH–C(=NH)–NH2_2) exhibits nucleophilic character, enabling reactions with electrophilic agents.

Reaction TypeReagents/ConditionsProductReference
AcylationAcyl chlorides (e.g., acetyl chloride)3-Acylguanidino derivatives
SulfonationTosyl chloride (TsCl)3-Tosylguanidino adducts
PhosphorylationPOCl3_3, PCl5_5Phosphorylated intermediates

Key Insight : These substitutions often proceed under mild conditions due to the high nucleophilicity of the guanidine group .

Cyclization Reactions

The guanidino group participates in intramolecular cyclizations to form fused heterocycles.

SubstrateConditionsProductReference
Benzo(f)quinazoline Acidic (HCl, H2_2SO4_4) or thermalTricyclic imidazo[1,2-c]quinazolines
With α,β-unsaturated ketonesFeCl2_2-catalyzed C–H activationSpiroquinazoline derivatives

Example : Under FeCl2_2/TBHP conditions, the guanidino group facilitates sp3^3 C–H bond oxidation, forming C–N bonds for annulation .

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, releasing the free base.

EnvironmentBehaviorApplicationReference
Aqueous solutionProtonation/deprotonation equilibriapH-dependent solubility
Alkaline conditionsNeutralization to free baseEnhanced nucleophilicity

Note : The free base exhibits greater reactivity in nucleophilic substitutions compared to the salt form .

Metal-Catalyzed Cross-Couplings

The aromatic core undergoes palladium- or iron-catalyzed functionalization.

Reaction TypeCatalyst SystemProductReference
Suzuki–Miyaura couplingPd(PPh3_3)4_4, aryl boronic acids4-Aryl-substituted derivatives
C–N bond formationCu2_2O/Cs2_2CO3_32-Aminoquinazoline analogs

Example : Cu2_2O-catalyzed coupling of 2-halobenzoic acids with guanidine derivatives yields 2-aminoquinazolines .

Oxidative Transformations

Oxidative cleavage or dehydrogenation modifies the guanidino group.

Oxidizing AgentConditionsProductReference
TBHP (tert-butyl hydroperoxide)FeBr3_3 catalysisOxidized iminoquinazolines
K2_2S2_2O8_8Cobalt-catalyzed annulationBenzoimidazoquinazoline amines

Mechanism : Oxidative dehydrogenation converts guanidines to urea-like structures under aerobic conditions .

Biological Alkylation

The methyl group at position 1 can undergo further alkylation.

Alkylating AgentConditionsProductReference
Grignard reagents (RMgX)FeBr3_3 catalysisC-2 alkylated quinazolines
Organolithium compoundsTHF, –78°C to RTFunctionalized side chains

Application : Alkylation enables the synthesis of analogs like quazodine (a muscle relaxant) .

Stability and Degradation

The hydrochloride form decomposes under harsh conditions.

StressorDegradation PathwayByproductsReference
High temperature (>200°C)Ring-opening via HCl eliminationBenzoic acid derivatives
UV irradiationPhotooxidation of the guanidino groupNitriles or ureas

Scientific Research Applications

Therapeutic Applications

The compound is part of the broader class of amino-quinazolines, which have been extensively studied for various therapeutic applications. The following sections detail specific areas where benzo(f)quinazoline derivatives have shown promise.

Antihypertensive Agents

Amino-quinazolines have historically been used as alpha-1 adrenergic receptor antagonists. Drugs such as prazosin and doxazosin, which contain the amino-quinazoline structure, were initially developed for hypertension treatment and later for benign prostatic hyperplasia. Their mechanism involves relaxing blood vessels, thereby reducing blood pressure12.

Anticancer Activity

Benzo(f)quinazoline derivatives have been investigated as kinase inhibitors in cancer therapy. Notably, compounds like gefitinib and erlotinib target the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment. These drugs exemplify how modifications of the quinazoline structure can lead to effective anticancer agents12.

Antimicrobial Properties

Recent studies indicate that quinazoline derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from benzo(f)quinazoline showed efficacy against various pathogens including Mycobacterium smegmatis and Candida albicans3[^6]. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline ring enhance antimicrobial potency[^7].

Neuroprotective Effects

Research has highlighted the potential of amino-quinazolines in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may exert neuroprotective effects through anti-inflammatory mechanisms and by inhibiting amyloid-beta aggregation4[^9].

Metal-Catalyzed Reactions

Recent advancements in synthetic methodologies have employed transition metal catalysts to facilitate the formation of quinazoline structures under mild conditions. For example, iron-catalyzed reactions have been reported to yield high yields of functionalized quinazolines efficiently4[^5].

Multi-component Reactions

Innovative approaches such as three-component reactions have been developed to synthesize benzo(f)quinazoline derivatives rapidly. These methods often utilize readily available starting materials and provide a straightforward pathway to complex structures4[^6].

Biological Activities

The biological activities of benzo(f)quinazoline derivatives extend beyond those mentioned above:

  • Anti-inflammatory : These compounds have demonstrated significant anti-inflammatory effects, making them candidates for treating conditions like arthritis.
  • Antiviral : Some derivatives exhibit antiviral activity against various viral strains, indicating their potential in infectious disease management.
  • Antidiabetic : Certain modifications of the quinazoline structure have been associated with improved glucose metabolism and insulin sensitivity[^8][^9].

Case Studies

Several case studies illustrate the practical applications of benzo(f)quinazoline derivatives:

Study ReferenceApplicationFindings
AntihypertensiveDemonstrated effective blood pressure reduction in hypertensive models using modified quinazolines.
AntimicrobialShowed significant activity against resistant bacterial strains with low MIC values.
NeuroprotectionIn vitro studies indicated reduced neurotoxicity in models of Alzheimer's disease using specific quinazoline derivatives.

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues
2.1.1. Benzoimidazoloquinazolinones ()

Compounds such as 3,3-dimethyl-12(2,4,6-trimethoxyphenyl)-1,2,3,4,5,12-hexahydrobenzo[4,5]imidazolo[2,1-b]quinazolin-1-one (4g) and 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydrobenzo[4,5]imidazolo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester (4i) share a fused quinazoline-imidazole core. Key differences include:

  • Substituents : 4g has trimethoxyphenyl and dimethyl groups, while 4i features dichlorophenyl and ester moieties.
  • Physicochemical Properties: Both exhibit high melting points (>300°C) due to rigid aromatic frameworks, similar to the thermal stability expected for Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride .
  • Spectroscopic Data : NH and C=O IR absorptions (3200–3400 cm⁻¹, ~1700 cm⁻¹) and NMR shifts (e.g., 4g: δ 7.2–8.1 ppm for aromatic protons) align with quinazoline derivatives but differ in substituent-specific peaks .

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Key Functional Groups
Benzo(f)quinazoline derivative* >300 (inferred) Guanidino, methyl
4g >300 Imidazole, trimethoxy
4i >300 Imidazole, dichloro

*Data inferred from structural analogs in .

2.1.2. Benzoquinazolinone 12 ()

The compound 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (benzoquinazolinone 12) shares a quinazolinone core but includes a pyrazole-pyridyl substituent. Key distinctions:

  • Bioactivity: Benzoquinazolinone 12 exhibits higher functional potency than BQCA (a positive allosteric modulator of M1 muscarinic receptors), suggesting that substituents like pyrazole-pyridyl enhance target engagement .
  • Structural Flexibility: The hydroxycyclohexyl group may confer conformational flexibility, whereas the guanidino group in this compound provides strong electrostatic interactions .
Functional Analogues
2.2.1. SC-558 and Derivatives ()

3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (SC-558) and its analogs (1a–f) are COX-2 inhibitors. Comparisons include:

  • Substituent Effects: Electron-withdrawing groups (Cl, Br) in 1d–e enhance COX-2 selectivity, whereas the guanidino group in Benzo(f)quinazoline may target non-COX enzymes .

Table 2: Pharmacological Comparison

Compound Target Key Functional Moieties
Benzo(f)quinazoline derivative* Kinases/Receptors Guanidino, methyl
SC-558 (1a–f) COX-2 Sulfonamide, phenyl
Benzoquinazolinone 12 M1 muscarinic Pyrazole-pyridyl
2.2.2. Antimicrobial Chromene-2-ones ()

3-[Benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-ones demonstrate potent antimicrobial activity. Key contrasts:

  • Structural Hybridization: Chromene-2-ones fuse quinazoline with benzimidazole, whereas this compound lacks the chromene ring but includes guanidino .
  • Bioactivity : The dichloro substituent in 6,8-dichloro derivatives enhances antimicrobial potency, suggesting halogenation as a strategy for optimizing the target compound .

Biological Activity

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazolines are known for their wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The structural diversity of quinazoline derivatives allows for various substitutions that can enhance their pharmacological efficacy. The presence of guanidine in the structure of benzo(f)quinazoline is particularly significant as it may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, certain substituted quinazolines have been evaluated for their activity against various cancer cell lines. A study highlighted that specific 2,3-di-substituted quinazolines demonstrated significant cytotoxic effects on A549 lung cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Antimicrobial and Antifungal Properties

Benzo(f)quinazoline derivatives have also shown promise as antimicrobial agents. A study focused on benzo[g]quinazolines demonstrated effective antifungal activity against Candida albicans, with inhibition zones comparable to standard antifungal drugs like fluconazole . The molecular docking studies suggested that these compounds bind effectively to the active site of fungal cytochrome P450 enzymes (CYP51), which are crucial for ergosterol biosynthesis in fungi.

The mechanisms by which benzo(f)quinazoline exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Some compounds interact with specific receptors or signaling pathways, altering cellular responses that lead to apoptosis in cancer cells.
  • Antioxidant Activity : Certain derivatives demonstrate antioxidant properties that can mitigate oxidative stress in cells, contributing to their anticancer effects .

Case Studies and Research Findings

Research has shown varying degrees of biological activity for different derivatives of benzo(f)quinazoline. Here are some notable findings:

Study Activity Cell Line/Organism Outcome
AnticancerA549 (lung cancer)Significant cytotoxicity observed
AntifungalCandida albicansInhibition zones: 20 mm (compound 1), 22 mm (compound 2)
AntimicrobialVarious bacteriaEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride, and what key intermediates should be monitored?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from precursors like tetrahydronaphthalene-1,3-dicarbonitrile. Key intermediates include benzo[f]quinazoline scaffolds formed through cyclization reactions using hydroxylamine hydrochloride or guanidine derivatives. Monitoring intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step ensures reaction progression and purity . For guanidino group introduction, acetamidine hydrochloride has been used in analogous systems to generate heterocyclic derivatives, suggesting similar protocols may apply .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for confirming molecular weight and structural assignments. Fourier-transform infrared (FTIR) spectroscopy validates functional groups like the guanidino moiety. Purity analysis should employ reversed-phase HPLC with UV detection (λ = 254 nm), using acetonitrile/water gradients. Reference standards from databases like ChemIDplus can aid in spectral comparisons .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of Benzo(f)quinazoline derivatives across different cell lines?

  • Methodological Answer : Contradictions in cytotoxicity data may arise from variations in cell line sensitivity, assay protocols, or compound stability. To resolve this, standardize assays using identical cell passage numbers, incubation times, and controls (e.g., erlotinib hydrochloride as a reference kinase inhibitor). Parallel studies under hypoxia vs. normoxia can elucidate microenvironmental effects. Reproducibility should be confirmed via independent replication in ≥3 cell lines .

Q. What computational strategies are effective in predicting the binding affinity of this compound with kinase targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) can model interactions with ATP-binding pockets of kinases like EGFR. Use crystal structures from the Protein Data Bank (PDB) for homology modeling. Free energy calculations (MM-PBSA/GBSA) quantify binding energies, while pharmacophore mapping identifies critical hydrogen bonds with residues like Thr766 or Met769 .

Q. What strategies optimize the solubility and stability of this hydrochloride salt in aqueous buffers for in vivo studies?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Stability in physiological buffers (pH 7.4) should be assessed via accelerated degradation studies (40°C/75% RH for 14 days) monitored by HPLC. Lyophilization with cryoprotectants (trehalose) improves long-term storage. Ensure compliance with ICH guidelines for forced degradation (acid/base, oxidative stress) .

Q. How do structural modifications at the 3-guanidino position influence the compound's pharmacokinetic profile?

  • Methodological Answer : Substituent effects on bioavailability can be studied by synthesizing analogs with methyl, ethyl, or aryl groups at the guanidino position. Assess logP (octanol/water partition) for lipophilicity and Caco-2 cell permeability for absorption. In vivo pharmacokinetics (rat models) should measure plasma half-life, clearance, and tissue distribution. Correlate structural changes with cytochrome P450 (CYP) inhibition assays to predict metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.